molecular formula C11H11N3O3S B12921437 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione CAS No. 32331-09-2

6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

Cat. No.: B12921437
CAS No.: 32331-09-2
M. Wt: 265.29 g/mol
InChI Key: WZBCQJVVMNIARC-UHFFFAOYSA-N
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Description

6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

32331-09-2

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H11N3O3S/c1-17-8-4-2-7(3-5-8)6-18-10-9(15)12-11(16)14-13-10/h2-5H,6H2,1H3,(H2,12,14,15,16)

InChI Key

WZBCQJVVMNIARC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NNC(=O)NC2=O

Origin of Product

United States

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